2-Hydroxyethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
CAS No.:
Cat. No.: VC18419755
Molecular Formula: C15H24O7
Molecular Weight: 316.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24O7 |
|---|---|
| Molecular Weight | 316.35 g/mol |
| IUPAC Name | 2-hydroxyethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
| Standard InChI | InChI=1S/C6H10O3.C5H8O2.C4H6O2/c1-5(2)6(8)9-4-3-7;1-4(2)5(6)7-3;1-3(2)4(5)6/h7H,1,3-4H2,2H3;1H2,2-3H3;1H2,2H3,(H,5,6) |
| Standard InChI Key | JIDQLRAXHLEPIW-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C)C(=O)O.CC(=C)C(=O)OC.CC(=C)C(=O)OCCO |
Introduction
Chemical Structure and Molecular Composition
2-Hydroxyethyl 2-Methylprop-2-enoate (HEMA)
HEMA (CAS 868-77-9) is a methacrylic acid ester with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol. Its structure features a methacrylate group bonded to a hydroxyethyl moiety, enabling dual functionality: the vinyl group participates in polymerization, while the hydroxyl group facilitates hydrogen bonding and post-polymerization modifications . The IUPAC name is 2-hydroxyethyl methacrylate, and its SMILES notation is CC(=C)C(=O)OCCO .
Methyl 2-Methylprop-2-enoate (MMA)
MMA (CAS 80-62-6), commonly known as methyl methacrylate, has the formula C₅H₈O₂ and a molecular weight of 100.12 g/mol. The molecule consists of a methacrylate group esterified with a methyl group, rendering it highly reactive in free-radical polymerization. Its SMILES representation is CC(=C)C(=O)OC .
2-Methylprop-2-enoic Acid (MAA)
MAA (CAS 79-41-4), or methacrylic acid, is an α,β-unsaturated carboxylic acid with the formula C₄H₆O₂ and a molecular weight of 86.09 g/mol. The presence of both a carboxylic acid group and a vinyl group allows it to act as a comonomer in polymerizations, imparting hydrophilicity and ionic character.
Table 1: Molecular Properties of Individual Components
| Component | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| HEMA | C₆H₁₀O₃ | 130.14 | 868-77-9 |
| MMA | C₅H₈O₂ | 100.12 | 80-62-6 |
| MAA | C₄H₆O₂ | 86.09 | 79-41-4 |
Synthesis and Industrial Production
Polymerization Mechanisms
The ternary system of HEMA, MMA, and MAA is typically polymerized via free-radical initiation. Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide, with reactions conducted at 60–80°C in bulk, solution, or emulsion environments. The process involves three stages:
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Initiation: Radicals attack the vinyl groups of monomers.
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Propagation: Chain growth through successive monomer additions.
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Termination: Radical recombination or disproportionation halts growth .
Copolymer Composition and Tuning
Varying the molar ratios of HEMA, MMA, and MAA adjusts the polymer’s properties:
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HEMA increases hydrophilicity and biocompatibility.
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MMA enhances rigidity and optical clarity.
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MAA introduces pH-responsive behavior due to its carboxylic acid group .
Table 2: Industrial Production Methods
| Method | Conditions | Applications |
|---|---|---|
| Emulsion Polymerization | Water, surfactants, 70–90°C | Coatings, adhesives |
| Bulk Polymerization | Solvent-free, high purity | Optical plastics, dental resins |
| Solution Polymerization | Organic solvents, moderate temps | Biomedical hydrogels |
Physical and Chemical Properties
Thermal and Solubility Characteristics
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HEMA: Boiling point of 250°C, miscible with water and polar solvents .
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MMA: Boiling point 100–101°C, soluble in organic solvents (e.g., acetone, ethanol) .
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MAA: Boiling point 161°C, water-soluble at low concentrations but forms dimers in hydrophobic environments.
Reactivity and Stability
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HEMA: Susceptible to hydrolysis under acidic/basic conditions, releasing methacrylic acid and ethylene glycol .
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MMA: Undergoes autoxidation upon prolonged exposure to air, forming peroxides .
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MAA: Corrosive to metals; stabilizers like hydroquinone are added to inhibit premature polymerization.
Applications in Science and Industry
Biomedical Engineering
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Dental Resins: HEMA-MMA copolymers are used in denture bases due to their balance of strength and aesthetics .
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Drug Delivery Systems: MAA-containing hydrogels swell at physiological pH, enabling controlled release.
Industrial Coatings
Terpolymers of HEMA-MMA-MAA exhibit excellent adhesion to metals and UV resistance, making them ideal for automotive coatings .
Advanced Materials
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Ion-Exchange Resins: MAA’s carboxyl groups enable cation binding in water treatment systems.
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3D Printing Resins: HEMA’s photocurability supports high-resolution stereolithography .
Biological and Toxicological Profile
Acute Toxicity
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HEMA: LD₅₀ (oral, rat) = 5,600 mg/kg; causes mild skin irritation .
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MMA: LD₅₀ (oral, rat) = 7,900 mg/kg; volatile fumes may induce respiratory distress .
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MAA: LD₅₀ (oral, rat) = 1,600 mg/kg; corrosive to mucous membranes.
Regulatory Status
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HEMA: Approved by the FDA for medical devices (21 CFR 872.3260) .
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MMA: Restricted in cosmetic nail products due to allergenic potential .
Comparative Analysis with Related Compounds
Poly(HEMA-co-MMA) vs. Poly(MMA-co-Styrene)
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HEMA-MMA: Higher flexibility and water absorption vs. styrene-based polymers’ rigidity .
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Biocompatibility: HEMA-MMA is preferable for implants due to lower inflammatory response .
Future Research Directions
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Smart Hydrogels: pH- and temperature-responsive copolymers for targeted drug delivery.
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Sustainable Production: Bio-based methacrylates from renewable feedstocks.
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Nanocomposites: Integration with silica nanoparticles for enhanced mechanical properties.
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